An In-depth Technical Guide to the Spectral Analysis of 1H-pyrazole-3,4-dicarboxylic Acid and Its Derivatives
An In-depth Technical Guide to the Spectral Analysis of 1H-pyrazole-3,4-dicarboxylic Acid and Its Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction
1H-pyrazole-3,4-dicarboxylic acid is a heterocyclic compound featuring a pyrazole ring substituted with two carboxylic acid groups. This core structure is of interest in medicinal chemistry and materials science due to the versatile coordination properties of the pyrazole ring and the carboxylic acid functionalities. Accurate spectral analysis is crucial for confirming the structure, purity, and chemical environment of this molecule and its derivatives. This guide provides a summary of key spectral data and the methodologies used for their acquisition.
Spectral Data Presentation
The following tables summarize the available quantitative spectral data for derivatives of 1H-pyrazole-3,4-dicarboxylic acid.
Nuclear Magnetic Resonance (NMR) Spectroscopy Data
Table 1: ¹H NMR Spectral Data
| Compound | Solvent | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment | Reference |
| 1-Phenyl-1H-pyrazole-3,4-dicarboxylic acid | CDCl₃ | ~7.41 | m | - | Phenyl H-para | [1] |
| ~7.53 | d | 7.6 | Phenyl H-meta | [1] | ||
| ~7.93 | d | 7.6 | Phenyl H-ortho | [1] | ||
| ~9.10 | s | - | Pyrazole H-5 | [1] | ||
| Dimethyl 1-phenyl-1H-pyrazole-3,4-dicarboxylate | CDCl₃ | 3.81 | s | - | O-CH₃ (ester) | [1] |
| 4.08 | s | - | O-CH₃ (ester) | [1] | ||
| 7.31 | m | - | Phenyl H-para | [1] | ||
| 7.40 | d | 7.5 | Phenyl H-meta | [1] | ||
| 7.81 | d | 7.5 | Phenyl H-ortho | [1] | ||
| 9.28 | s | - | Pyrazole H-5 | [1] |
Note on the parent compound: For the N-unsubstituted 1H-pyrazole-3,4-dicarboxylic acid , one would expect a broad signal for the N-H proton (typically >10 ppm), a signal for the pyrazole C5-H (likely >8 ppm), and very broad signals for the two carboxylic acid protons (typically >12 ppm), all of which would be exchangeable with D₂O.
Table 2: ¹³C NMR Spectral Data (Predicted/Typical Ranges)
| Compound | Carbon Atom | Expected Chemical Shift (δ) ppm | Rationale |
| 1H-pyrazole-3,4-dicarboxylic acid | C=O (Carboxyl) | 160-175 | Typical range for carboxylic acid carbons. |
| C-3 (Pyrazole) | 140-155 | Attached to nitrogen and a carboxyl group, deshielded. | |
| C-4 (Pyrazole) | 115-130 | Attached to a carboxyl group. | |
| C-5 (Pyrazole) | 130-145 | Deshielded by adjacent ring nitrogen. |
Note: Experimental ¹³C NMR data for the target compound was not found. The values above are estimates based on the analysis of substituted pyrazoles and general principles of NMR spectroscopy.
Infrared (IR) Spectroscopy Data
Table 3: Key IR Absorption Bands (cm⁻¹)
| Compound | O-H Stretch (Carboxylic Acid) | N-H Stretch | C=O Stretch (Carboxylic Acid) | C=O Stretch (Ester) | C=N Stretch | Reference |
| 1-Phenyl-1H-pyrazole-3,4-dicarboxylic acid | 3427 (broad) | - | 1717 | - | 1542 | [1] |
| Dimethyl 1-phenyl-1H-pyrazole-3,4-dicarboxylate | - | - | - | 1712 | 1582 | [1] |
Note on the parent compound: For 1H-pyrazole-3,4-dicarboxylic acid , a very broad O-H stretch from ~2500-3300 cm⁻¹ (characteristic of hydrogen-bonded carboxylic acids) would be expected, along with a broad N-H stretch around 3100-3300 cm⁻¹. The C=O stretch would be prominent around 1700-1725 cm⁻¹.
Mass Spectrometry (MS) Data
Table 4: Mass Spectrometry Data
| Compound | Ionization Method | [M+H]⁺ (m/z) | Molecular Formula | Calculated Exact Mass | Reference |
| 1-Phenyl-1H-pyrazole-3,4-dicarboxylic acid | LC-MS | 230.9 | C₁₁H₈N₂O₄ | 232.0484 | [1] |
Note on the parent compound: For 1H-pyrazole-3,4-dicarboxylic acid (C₅H₄N₂O₄), the calculated exact mass is 156.0171 Da. In mass spectrometry, one would expect to observe the molecular ion [M]⁺ at m/z 156, or protonated/sodiated adducts depending on the ionization technique. Common fragmentation patterns would involve the loss of water (H₂O) and carbon dioxide (CO₂).
Experimental Protocols
Detailed experimental protocols for the specific analysis of 1H-pyrazole-3,4-dicarboxylic acid are not published. The following are generalized, standard procedures for obtaining high-quality spectral data for organic compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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Sample Preparation: Dissolve 5-10 mg of the purified, dry compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O with a pH buffer). The choice of solvent is critical; DMSO-d₆ is often suitable for polar compounds with exchangeable protons like carboxylic acids and N-H protons.
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Instrumentation: Use a high-field NMR spectrometer (e.g., 300 MHz or higher) equipped with a standard multinuclear probe.
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¹H NMR Acquisition:
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Tune and shim the probe for the specific sample to ensure optimal resolution and lineshape.
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Acquire a standard one-dimensional proton spectrum using a 90° pulse.
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Set the spectral width to cover the expected range of chemical shifts (typically 0-15 ppm).
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Use an appropriate relaxation delay (e.g., 1-5 seconds) to ensure quantitative signal integration.
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For confirmation of exchangeable protons (OH, NH), a D₂O exchange experiment can be performed by adding a drop of D₂O to the NMR tube and re-acquiring the spectrum.
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¹³C NMR Acquisition:
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Acquire a proton-decoupled ¹³C spectrum to obtain singlets for each unique carbon atom.
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A larger number of scans is typically required due to the low natural abundance of ¹³C.
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Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups.
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Fourier-Transform Infrared (FTIR) Spectroscopy
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Sample Preparation:
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Solid (ATR): Place a small amount of the dry, powdered sample directly onto the crystal (e.g., diamond or germanium) of an Attenuated Total Reflectance (ATR) accessory. Apply pressure to ensure good contact. This is the most common and convenient method.
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Solid (KBr Pellet): Mix ~1 mg of the sample with ~100 mg of dry, spectroscopic grade potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
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Data Acquisition:
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Record a background spectrum of the empty ATR crystal or a pure KBr pellet.
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Place the sample for analysis and record the sample spectrum.
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The instrument software automatically subtracts the background to generate the final absorbance or transmittance spectrum.
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Typically, spectra are collected over the range of 4000-400 cm⁻¹.
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Mass Spectrometry (MS)
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Sample Preparation: Prepare a dilute solution of the sample (typically 0.1-1 mg/mL) in a suitable solvent such as methanol, acetonitrile, or a water/organic mixture.
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Instrumentation: Use a mass spectrometer coupled with an appropriate ionization source and mass analyzer (e.g., LC-MS with ESI or GC-MS with EI).
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Data Acquisition (using ESI-LC-MS):
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The sample solution is infused directly into the electrospray ionization (ESI) source or injected into a liquid chromatograph (LC) for separation prior to MS analysis.
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The ESI source generates gas-phase ions (e.g., [M+H]⁺ in positive ion mode or [M-H]⁻ in negative ion mode).
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The mass analyzer (e.g., Quadrupole, Time-of-Flight) separates the ions based on their mass-to-charge ratio (m/z).
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For high-resolution mass spectrometry (HRMS), an Orbitrap or TOF analyzer is used to obtain highly accurate mass measurements, which can confirm the elemental composition.
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Mandatory Visualization
The following diagram illustrates a generalized workflow for the structural elucidation of a novel pyrazole derivative using the spectroscopic techniques discussed.
Caption: Workflow for Spectroscopic Structure Elucidation.
